2-(2,2-Dichlorocyclopropyl)acetic acid
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Overview
Description
2-(2,2-Dichlorocyclopropyl)acetic acid: is a chemical compound with the molecular formula C₅H₆Cl₂O₂ and a molecular weight of 169.01 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichlorocyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and subsequent functional group transformations. One common method involves the reaction of cyclopropane derivatives with chlorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The process is designed to maximize yield while minimizing by-products and ensuring safety .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dichlorocyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution Reagents: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups into the cyclopropyl ring .
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)ethanol
- 2-(2,2-Dichlorocyclopropyl)amine
- 2-(2,2-Dichlorocyclopropyl)methanol
Comparison: 2-(2,2-Dichlorocyclopropyl)acetic acid is unique due to its acetic acid moiety, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,2-dichlorocyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDYMMSTXTQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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